molecular formula C34H60O5SSi2 B14795646 2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal

2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal

Cat. No.: B14795646
M. Wt: 637.1 g/mol
InChI Key: ZARWZJUOPFZIOB-ZMHONJAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal” is a complex organic compound that features multiple functional groups, including silyl ethers, a benzothiophene core, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Silyl Ethers: Silyl ethers are often introduced via silylation reactions using reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.

    Construction of the Indene Moiety: This may involve cyclization reactions starting from suitable precursors.

    Final Assembly: The final steps would involve coupling reactions to link the various fragments together, followed by purification and characterization.

Industrial Production Methods

Industrial production of such compounds, if applicable, would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene core.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functional groups.

    Substitution: Substitution reactions may occur at various positions, depending on the reactivity of the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiophene cores are often explored as catalysts or catalyst precursors.

    Material Science: Silyl ethers can impart unique properties to materials, making them useful in coatings and adhesives.

Biology and Medicine

    Drug Development: Such compounds may be investigated for their potential as therapeutic agents, particularly if they exhibit biological activity.

    Biochemical Research: They can be used as probes or inhibitors in biochemical assays.

Industry

    Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For example, if the compound acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, blocking its activity. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores.

    Silyl Ether Compounds: Molecules featuring silyl ether functional groups.

    Indene Derivatives: Compounds containing indene moieties.

Uniqueness

The uniqueness of “2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal” lies in its combination of these diverse structural elements, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C34H60O5SSi2

Molecular Weight

637.1 g/mol

IUPAC Name

2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal

InChI

InChI=1S/C34H60O5SSi2/c1-23(21-35)28-15-16-29-24(14-13-17-34(28,29)8)18-31-26-19-25(38-41(9,10)32(2,3)4)20-30(27(26)22-40(31,36)37)39-42(11,12)33(5,6)7/h18,21,23,25,28-31H,13-17,19-20,22H2,1-12H3/t23?,25?,28?,29?,30?,31?,34-/m0/s1

InChI Key

ZARWZJUOPFZIOB-ZMHONJAQSA-N

Isomeric SMILES

CC(C=O)C1CCC2[C@]1(CCCC2=CC3C4=C(CS3(=O)=O)C(CC(C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(C=O)C1CCC2C1(CCCC2=CC3C4=C(CS3(=O)=O)C(CC(C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.